molecular formula C22H22N2OS B2574840 Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706090-54-1

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2574840
CAS RN: 1706090-54-1
M. Wt: 362.49
InChI Key: PKRIMNADQMUPGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an efficient transition-metal-free approach toward C–H bond activation by using molecular I2-mediated sp3 C–H bond functionalization for the synthesis of indolizine derivatives via 1,3-dipolar cycloaddition reaction of nitrogen ylides with ynones is described . This reaction led to the formation of (3-benzoyl-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)(o-tolyl)methanone in 80% yield .


Molecular Structure Analysis

The molecular structure of a similar compound, (3-benzoyl-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)(o-tolyl)methanone, was fully characterized by its IR and NMR spectra . Unequivocal evidence for the structure was obtained from single-crystal X-ray analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, visible light-mediated direct alkylation of heteroarenes has been achieved using unactivated bromoalkanes as radical precursors . These strategies feature high functional group tolerance, exclusive regioselectivity for reaction at the more electrophilic position of heteroarenes, easily accessible substrates, and mild reaction conditions .

Scientific Research Applications

These applications highlight the diverse roles Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can play in scientific research. Its unique structure and potential biological activities make it an exciting subject for further investigation . If you’d like more details on any specific application, feel free to ask!

Mechanism of Action

The mechanism of action for similar compounds involves the photocatalytic generation of nucleophilic aroyl radicals from simple aroyl chlorides as a universal and efficient cross-coupling strategy for the direct aroylation of heteroarenes .

properties

IUPAC Name

isoquinolin-1-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-16-6-2-4-8-18(16)20-11-13-24(14-15-26-20)22(25)21-19-9-5-3-7-17(19)10-12-23-21/h2-10,12,20H,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRIMNADQMUPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

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